1,2-Bis(dichloromethylsilyl)ethane

Description

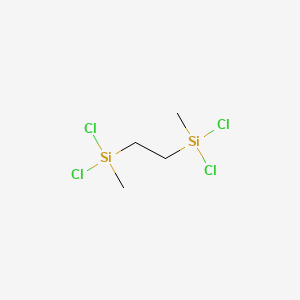

Structure

3D Structure

Properties

IUPAC Name |

dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFURVLVRHAMJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](C)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883549 | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3353-69-3 | |

| Record name | 1,2-Bis(dichloromethylsilyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis(1,1-dichloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1,1-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethane-1,2-diylbis[dichloromethylsilane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(dichloromethylsilyl)ethane: Synthesis, Reactivity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dichloromethylsilyl)ethane is a bifunctional organosilane that serves as a versatile building block in organosilicon chemistry. Its structure, featuring two dichloromethylsilyl groups linked by an ethylene bridge, allows for a range of chemical transformations, making it a valuable precursor in the synthesis of advanced materials, including polymers and functionalized surfaces. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, and chemical properties of this compound, offering field-proven insights for its application in research and development.

Synthesis of this compound

The synthesis of this compound can be approached through several key methodologies, each with its own set of advantages and mechanistic considerations. The primary routes include the Direct Process, hydrosilylation, and Grignard-based coupling reactions.

Direct Process (Direct Synthesis)

The Direct Process, a cornerstone of industrial organosilane production, can be adapted for the synthesis of this compound. This method involves the reaction of elemental silicon with an alkyl halide in the presence of a copper catalyst.

Reaction Scheme:

Mechanistic Insights: The mechanism of the Direct Process is complex and involves several surface-mediated radical steps. The copper catalyst is crucial for the formation of a reactive silicon-copper alloy. Methyl chloride reacts with this surface to generate methyl radicals and silicon-chloride bonds. The ethylene dichloride can then react with the partially chlorinated silicon surface to form the desired bridged compound. The reaction is typically carried out at high temperatures (250-350 °C) and pressures, and the product mixture often contains a variety of other organosilanes, necessitating careful fractional distillation for purification.

Experimental Protocol: Conceptual Direct Synthesis

-

Reactor: A high-temperature, stirred-bed reactor is charged with a finely powdered mixture of elemental silicon and a copper catalyst (e.g., copper(I) chloride).

-

Activation: The reactor is heated to the reaction temperature (typically 280-320 °C) under an inert atmosphere.

-

Reagent Feed: A gaseous mixture of methyl chloride and 1,2-dichloroethane is introduced into the reactor.

-

Reaction: The reaction is maintained for several hours, with the product vapors being continuously removed and condensed.

-

Purification: The crude product mixture is subjected to fractional distillation under reduced pressure to isolate this compound from other methylchlorosilanes and byproducts.

Hydrosilylation

Hydrosilylation offers a more controlled and often higher-yield route to this compound. This method typically involves the platinum-catalyzed addition of a silicon-hydride bond across a carbon-carbon double bond.

Reaction Scheme: A plausible two-step approach involves the initial hydrosilylation of a vinylsilane followed by a subsequent reaction. A more direct, though conceptually more complex, route would be the double hydrosilylation of acetylene with dichloromethylsilane. A more practical approach involves the hydrosilylation of dichloromethylvinylsilane with dichloromethylsilane.

Mechanistic Insights (Chalk-Harrod Mechanism): The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

Caption: Chalk-Harrod mechanism for the hydrosilylation reaction.

The catalytic cycle involves:

-

Oxidative Addition: The hydrosilane (H-Si(CH3)Cl2) undergoes oxidative addition to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The vinylsilane (CH2=CH-Si(CH3)Cl2) coordinates to the platinum center.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond, forming a platinum-alkyl intermediate. This step determines the regioselectivity of the addition (anti-Markovnikov addition is typically favored).

-

Reductive Elimination: The final step is the reductive elimination of the product, this compound, which regenerates the platinum(0) catalyst.

Experimental Protocol: Hydrosilylation Synthesis

-

Inert Atmosphere: All manipulations are performed under a dry, inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and product.

-

Reaction Setup: A dried three-neck flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagents: Dichloromethylvinylsilane and a platinum catalyst (e.g., Karstedt's catalyst or Speier's catalyst) are charged into the flask.

-

Addition: Dichloromethylsilane is added dropwise to the stirred mixture at a controlled temperature (often near room temperature or slightly elevated to initiate the reaction).

-

Reaction Monitoring: The reaction progress is monitored by techniques such as GC-MS or NMR spectroscopy.

-

Purification: Upon completion, the catalyst may be removed by filtration through a short plug of silica gel or by distillation. The product is then purified by vacuum distillation.

Grignard Reagent-Based Synthesis

The formation of the ethane bridge can also be achieved through a Grignard coupling reaction. This method involves the reaction of a chlorosilane with a Grignard reagent derived from a dihaloethane.

Reaction Scheme:

Mechanistic Insights: This reaction proceeds through a nucleophilic substitution mechanism. The di-Grignard reagent, acting as a strong nucleophile, attacks the electrophilic silicon center of two molecules of dichloromethylchlorosilane. The chlorine atom on the silicon is displaced, forming the new silicon-carbon bond. The reaction is typically carried out in an etheral solvent like tetrahydrofuran (THF) to stabilize the Grignard reagent.

Experimental Protocol: Grignard-based Synthesis

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, magnesium turnings are activated (e.g., with a small crystal of iodine). A solution of 1,2-dichloroethane in anhydrous THF is added slowly to initiate the formation of the di-Grignard reagent.

-

Coupling Reaction: The freshly prepared di-Grignard reagent is then added dropwise to a cooled solution of dichloromethylchlorosilane in THF.

-

Workup: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation.

Reactivity and Mechanistic Insights

This compound is a highly reactive compound due to the presence of the silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to a variety of useful transformations.

Hydrolysis and Condensation

In the presence of water, this compound readily undergoes hydrolysis to form the corresponding disilanol, which can then undergo condensation to form polysiloxanes.

Reaction Scheme:

Caption: Hydrolysis and condensation of this compound.

Reduction

The silicon-chlorine bonds can be reduced to silicon-hydride bonds using reducing agents such as lithium aluminum hydride (LiAlH4).

Reaction Scheme:

Mechanistic Insights: The reduction involves the nucleophilic attack of the hydride ion (H-) from LiAlH4 on the electrophilic silicon atom. This results in the displacement of a chloride ion. The reaction proceeds stepwise until all chlorine atoms are replaced by hydrogen. The resulting 1,2-bis(methylsilyl)ethane is a useful precursor for further hydrosilylation reactions.

Reactions with Nucleophiles

This compound reacts with a wide range of nucleophiles, such as alcohols, amines, and organometallic reagents, to form a variety of functionalized derivatives.

Reaction with Alcohols (Alkoxylation):

This reaction is useful for the preparation of alkoxysilanes, which are important precursors for sol-gel processes.

Reaction with Amines (Amination):

The resulting aminosilanes have applications as coupling agents and in the synthesis of silicon-containing polymers. The closely related 1,2-bis(chlorodimethylsilyl)ethane is a known reagent for the protection of primary amines. [1]

Data Presentation

Table 1: Physical and Spectroscopic Properties of this compound and Related Compounds

| Property | This compound | 1,2-Bis(chlorodimethylsilyl)ethane [2] |

| Molecular Formula | C4H8Cl4Si2 | C6H16Cl2Si2 |

| Molecular Weight | 254.08 g/mol | 215.27 g/mol |

| Appearance | Colorless liquid (expected) | Low melting solid |

| Boiling Point | Not readily available | 198 °C |

| Melting Point | Not readily available | 35-38 °C |

| ¹H NMR (CDCl₃, δ) | Expected: ~0.8-1.2 ppm (s, 6H, Si-CH₃), ~1.0-1.5 ppm (s, 4H, Si-CH₂-CH₂-Si) | Not readily available |

| ¹³C NMR (CDCl₃, δ) | Expected: ~5-10 ppm (Si-CH₃), ~10-15 ppm (Si-CH₂-CH₂-Si) | Not readily available |

Safety and Handling

Chlorosilanes, including this compound, are hazardous chemicals that require careful handling. [3][4]

-

Moisture Sensitivity: They react violently with water and moisture to produce corrosive hydrogen chloride gas. All handling should be done under a dry, inert atmosphere.

-

Corrosivity: They are corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

-

Flammability: While not as flammable as some other silanes, they can be combustible. Keep away from open flames and heat sources.

-

Disposal: Chlorosilane waste must be disposed of according to institutional and regulatory guidelines. This typically involves controlled hydrolysis and neutralization. [5][6]

Conclusion

This compound is a valuable bifunctional organosilane with significant potential in materials science and polymer chemistry. While its synthesis can be achieved through various methods, including the Direct Process, hydrosilylation, and Grignard reactions, each route requires careful control of reaction conditions to achieve good yields and purity. The high reactivity of its silicon-chlorine bonds allows for a wide range of derivatization reactions, making it a versatile precursor for the synthesis of complex organosilicon structures. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial applications.

References

-

A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry - Quora. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Mechanism of Catalytic Additive Chlorination of Ethylene to 1,2-Dichloroethane. (n.d.). Retrieved January 23, 2026, from [Link]

-

A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. (2022). Nature Communications. [Link]

-

Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

-

Dichloromethylvinylsilane. (n.d.). Chem-Impex. Retrieved January 23, 2026, from [Link]

- Grignard processes with improved yields of diphenylchlorosilanes as products. (n.d.). Google Patents.

-

1,2-Bis(chlorodimethylsilyl)ethane Building Blocks Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 23, 2026, from [Link]

-

Silicon-Bridged Bi- and Tridentate Lewis Acidic Host Systems. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

-

(PDF) Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Disposal process for contaminated chlorosilanes. (n.d.). Google Patents.

-

common fragmentation mechanisms in mass spectrometry. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]

-

06 08 02 Waste containing hazardous chlorosilanes*. (n.d.). UTR. Retrieved January 23, 2026, from [Link]

- United States Patent Office. (n.d.). Google Patents.

-

Figure 2. 29 Si (left) and 13 C{ 1 H} NMR spectra (right) for 1 (a-e).... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Hydrosilylation vs. Piers–Rubinsztajn: Synthetic Routes to Chemically Cross-Linked Hybrid Phosphazene-Siloxane 3D-Structures. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Substitution reaction mechanism between chloroethane and ammonia. (n.d.). Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (n.d.). YouTube. Retrieved January 23, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1,2-Bis(chlorodimethylsilyl)ethane | 13528-93-3 [chemicalbook.com]

- 2. 1,2-Bis(chlorodimethylsilyl)ethane Building Blocks Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. globalsilicones.org [globalsilicones.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]

- 6. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]

Spectroscopic Unveiling of 1,2-Bis(dichloromethylsilyl)ethane: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the spectroscopic characteristics of 1,2-Bis(dichloromethylsilyl)ethane, a key organosilicon building block. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus extends beyond mere data presentation to elucidate the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural identity.

Introduction: The Structural Significance of this compound

This compound [(CH₃Cl₂SiCH₂)₂] is a versatile bifunctional organosilane. Its two dichloromethylsilyl groups provide reactive sites for a wide array of chemical transformations, making it a valuable precursor in the synthesis of silicon-containing polymers, cross-linking agents, and surface modification reagents. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its reactivity. This guide serves as an authoritative reference for these spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry.

Expected ¹H NMR Resonances:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Si-CH ₃ | ~0.42 | Singlet | 6H | The methyl protons are in an identical chemical environment, attached to silicon atoms. The electron-withdrawing chlorine atoms on the silicon cause a slight downfield shift compared to tetramethylsilane (TMS). |

| Si-CH ₂- | ~0.82 | Singlet | 4H | The methylene protons of the ethane bridge are also in a symmetrical environment. Their proximity to the silicon and the dichloromethylsilyl group results in a downfield shift relative to a simple alkane chain. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes. Given that this compound is moisture-sensitive, the use of a dry, sealed NMR tube and freshly dried solvent is critical to prevent hydrolysis of the Si-Cl bonds, which would lead to the appearance of spurious signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: In a nitrogen-filled glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃, stored over molecular sieves).

-

Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, flame-sealing the tube under an inert atmosphere is recommended.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse-acquire sequence is sufficient. Ensure proper shimming to obtain high-resolution spectra.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum further confirms the molecule's symmetry, with only two distinct carbon signals expected.

Predicted ¹³C NMR Resonances:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Si-C H₃ | 5 - 10 | The methyl carbons attached to silicon typically resonate in this upfield region. The electronegative chlorine atoms will have a modest deshielding effect. |

| Si-C H₂- | 10 - 15 | The methylene carbons of the ethane bridge are also shifted slightly downfield due to the influence of the silicon atoms. |

Expert Insight: The observation of only two signals in the proton-decoupled ¹³C NMR spectrum is a strong indicator of the molecule's C₂h symmetry. The relatively upfield chemical shifts are characteristic of carbons directly bonded to silicon.

²⁹Si NMR Spectroscopy: A Window into the Silicon Environment

²⁹Si NMR, although less common due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, provides direct information about the silicon atoms.

Predicted ²⁹Si NMR Resonance:

| Silicon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Si Cl₂CH₃ | +10 to +30 | The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents. For dichloromethylsilyl groups, the chemical shift is expected in this downfield region relative to TMS. The two silicon atoms are chemically equivalent and should produce a single resonance. |

Causality in Experimental Choices: Due to the low sensitivity of ²⁹Si NMR, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance the signal by transferring magnetization from the more sensitive ¹H nuclei. This requires longer acquisition times compared to ¹H NMR.

Infrared (IR) Spectroscopy: Mapping Vibrational Modes

Infrared spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound displays characteristic absorptions corresponding to the various functional groups present in the molecule.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching (methyl and methylene) | Medium-Strong |

| 1410 - 1390 | CH₃ deformation (umbrella) | Medium |

| 1260 - 1240 | Si-CH₃ symmetric deformation | Strong |

| 850 - 750 | Si-C stretching and CH₃ rocking | Strong |

| 550 - 450 | Si-Cl stretching | Strong |

Interpretation: The strong absorption in the 1260-1240 cm⁻¹ region is a hallmark of the Si-CH₃ group. The intense bands in the lower frequency region (550-450 cm⁻¹) are characteristic of the Si-Cl stretching vibrations. The C-H stretching and bending modes are consistent with the presence of the methyl and ethane bridge moieties.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: As this compound is a low-melting solid or liquid, a small drop can be placed directly onto the ATR crystal.

-

Data Acquisition: Apply the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., hexane or isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 214, 216, 218 | Low | [M]⁺, Molecular ion peak cluster |

| 199, 201, 203 | Moderate | [M - CH₃]⁺ |

| 179, 181 | Low | [M - Cl]⁺ |

| 105, 107 | Moderate | [SiCl₂(CH₃)CH₂]⁺ |

| 93, 95 | High | [SiCl(CH₃)₂]⁺ |

| 86 | High | [SiClCH₃CH₂]⁺ |

Fragmentation Analysis: The molecular ion peak is expected to be weak due to the lability of the Si-Cl and Si-C bonds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) leads to characteristic isotopic patterns for chlorine-containing fragments.

The fragmentation process is initiated by the loss of a methyl radical ([M - CH₃]⁺) or a chlorine radical ([M - Cl]⁺). A significant fragmentation pathway involves the cleavage of the ethane bridge, leading to ions such as [SiCl₂(CH₃)CH₂]⁺. The base peak is often observed at m/z 93, corresponding to the relatively stable [SiCl(CH₃)₂]⁺ ion.

Caption: Proposed Mass Spectrometry Fragmentation Pathway of this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted confirmation of the structure of this compound. The symmetry of the molecule is clearly evident in the simple ¹H and ¹³C NMR spectra. The characteristic vibrational modes in the IR spectrum, particularly those of the Si-CH₃ and Si-Cl bonds, are definitive identifiers. Finally, the mass spectrum, with its distinct isotopic patterns and logical fragmentation pathways, corroborates the molecular weight and structural features. This comprehensive spectroscopic profile is essential for ensuring the quality and identity of this important organosilicon reagent in research and industrial applications.

References

Molecular structure and bonding of 1,2-Bis(dichloromethylsilyl)ethane

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,2-Bis(dichloromethylsilyl)ethane

Foreword: This technical guide provides a detailed examination of the molecular structure, bonding, and chemical properties of this compound. It is intended for an audience of researchers, chemists, and materials scientists. It must be noted that while physical properties for this compound are documented, specific experimental data from advanced structural analyses like X-ray crystallography or gas-phase electron diffraction are not widely available in peer-reviewed literature. Therefore, this guide has been constructed by combining known data with foundational principles of organosilicon chemistry and reasoned extrapolations from closely related analogue compounds. All such theoretical and comparative analyses are clearly indicated to maintain scientific integrity.

Introduction and Overview

This compound, also known by its IUPAC name dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane, is a halogenated organosilicon compound. Its structure features a central two-carbon ethane bridge symmetrically substituted with dichloromethylsilyl [-Si(CH₃)Cl₂] groups at each end. The four highly reactive silicon-chlorine (Si-Cl) bonds make this molecule a potent precursor and intermediate in organosilicon synthesis, particularly for cross-linking applications and as a building block for silicon-containing polymers and materials. Its structure dictates its reactivity, with the rotational freedom of the ethane backbone and the steric and electronic profile of the terminal silyl groups governing its chemical behavior.

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized below. This molecule is a solid at room temperature, indicating strong intermolecular forces relative to smaller chlorosilanes.

| Property | Value | Source(s) |

| CAS Number | 3353-69-3 | [1] |

| Molecular Formula | C₄H₁₀Cl₄Si₂ | [1] |

| Molecular Weight | 256.11 g/mol | [1] |

| IUPAC Name | dichloro-[2-[dichloro(methyl)silyl]ethyl]-methylsilane | [1] |

| Melting Point | 33-35 °C | [1] |

| Boiling Point | 208-210 °C (lit.) | [1] |

| Appearance | White to off-white solid | [1] |

Molecular Structure and Bonding Analysis

The geometry and bonding of this compound are best understood by examining its constituent parts: the tetrahedral silicon centers, the sp³-hybridized carbon backbone, and the nature of the covalent bonds.

-

Anti Conformer: The two bulky -Si(CH₃)Cl₂ groups are positioned 180° apart. This conformation minimizes steric strain, which is the repulsive interaction between electron clouds of bulky groups. Given the significant size of the dichloromethylsilyl groups, the anti conformer is overwhelmingly the most stable and predominant form at equilibrium.

-

Gauche Conformer: The -Si(CH₃)Cl₂ groups are positioned 60° apart. This arrangement introduces a significant van der Waals repulsive force (steric strain) between the two groups, making this conformer much higher in energy and therefore less populated than the anti conformer.

The energy barrier to rotation around the C-C bond is influenced by the eclipsed conformations, where the substituents on adjacent carbons are aligned, maximizing steric repulsion. The highest energy barrier would correspond to the conformation where the two -Si(CH₃)Cl₂ groups are fully eclipsed.

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation. While experimental spectra for this specific molecule are not publicly available, its key features can be reliably predicted based on its symmetrical structure and the known behavior of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, only two distinct proton environments are expected.

-

A singlet corresponding to the six protons of the two equivalent methyl (-CH₃) groups.

-

A singlet corresponding to the four protons of the ethane bridge (-CH₂-CH₂-). The protons on one methylene group are chemically equivalent to those on the other. [2][3]* ¹³C NMR: Similarly, two distinct carbon environments are predicted.

-

A signal for the two equivalent methyl carbons.

-

A signal for the two equivalent ethane bridge carbons. The presence of only two signals in the ¹³C NMR spectrum would be strong confirmation of the molecule's symmetrical structure. [4]* ²⁹Si NMR: A single resonance is expected in the ²⁹Si NMR spectrum, as both silicon atoms are in identical chemical environments. The chemical shift would be influenced by the presence of two chlorine atoms, typically shifting it downfield compared to less halogenated silanes.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify functional groups based on their vibrational frequencies. [4]The predicted characteristic absorptions for this compound are tabulated below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| C-H (alkane) | Stretch | 2850 - 3000 | From methyl and methylene groups. |

| C-H (methyl) | Bend (Asymmetric) | ~1450 | Characteristic of -CH₃ groups. |

| Si-CH₃ | Rock/Bend | 1250 - 1270 | A strong, sharp peak characteristic of a methyl group on silicon. |

| Si-C | Stretch | 600 - 800 | Indicates the silicon-carbon bond. |

| Si-Cl | Stretch | 450 - 600 | A strong absorption indicating the presence of silicon-chlorine bonds. The presence of two chlorines on one silicon (SiCl₂) often results in two bands (asymmetric and symmetric stretches) in this region. |

Synthesis and Reactivity

The synthesis and reactivity of this compound are dominated by the formation of Si-C bonds and the subsequent reactions of the highly labile Si-Cl bonds.

Proposed Synthesis Protocol: Hydrosilylation

A common and efficient method for forming Si-C bonds is the platinum-catalyzed hydrosilylation, which involves the addition of a Si-H bond across a double bond. [5]A plausible route to this compound is the reaction of 1,2-divinyl-disilane with dichloromethylsilane, although a more direct industrial route would likely involve a different precursor. A more practical laboratory synthesis would be the hydrosilylation of vinyldichloromethylsilane.

Explanatory Protocol:

-

Reactor Setup: A dry, multi-necked flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is purged with inert gas to exclude moisture.

-

Reagent Charge: Vinyldichloromethylsilane is charged into the flask.

-

Catalyst Addition: A catalytic amount of a platinum-based hydrosilylation catalyst (e.g., Speier's catalyst, H₂PtCl₆) is added.

-

Addition of Silane: Dichloromethylsilane is added dropwise from the addition funnel. The reaction is often exothermic and may require initial cooling.

-

Reaction: After the addition is complete, the mixture is gently heated to reflux to ensure the reaction goes to completion. The progress can be monitored by techniques like GC or NMR.

-

Purification: Upon completion, the crude product is purified. Fractional distillation under reduced pressure is the standard method to separate the desired product from unreacted starting materials and catalyst residues.

Core Reactivity: The Si-Cl Bonds

The defining characteristic of this molecule's reactivity is the four Si-Cl bonds. These bonds are highly susceptible to nucleophilic attack due to the polarization of the bond (Siδ⁺-Clδ⁻) and the ability of silicon to expand its coordination sphere.

-

Hydrolysis: The most prominent reaction is hydrolysis. Exposure to water or even atmospheric moisture leads to a rapid, often vigorous reaction, substituting the Cl atoms with -OH groups to form silanols. This reaction liberates corrosive hydrogen chloride (HCl) gas. The resulting silanols are unstable and readily undergo self-condensation to form stable silicon-oxygen-silicon (siloxane) linkages. [6] * R-SiCl₂ + 2 H₂O → [R-Si(OH)₂] + 2 HCl

-

n [R-Si(OH)₂] → (-R-Si-O-)n + n H₂O

-

-

Aminolysis/Alkoxylation: Reaction with amines or alcohols in the presence of a base (to scavenge HCl) will replace the chlorine atoms with amino or alkoxy groups, respectively. This reactivity allows the molecule to be used as a cross-linker or building block for more complex structures.

This high reactivity makes this compound a potential precursor for creating highly cross-linked polysiloxane resins or for surface modification in materials science. It could also be a candidate for creating silicon-containing thin films via chemical vapor deposition (CVD), where its decomposition on a heated substrate would deposit a silicon-based material. [7][8]

Safety and Handling

As a reactive chlorosilane, this compound presents significant hazards.

-

Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. The compound itself is harmful, and its reaction with moisture produces HCl gas, which is also highly corrosive. [3]* Flammability: While it is a solid, it can be combustible.

-

Reactivity: It reacts violently with water, alcohols, and strong bases.

Handling Recommendations: All manipulations should be performed by trained personnel in a chemical fume hood under an inert, dry atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. Ensure that water and other protic substances are excluded from the reaction and storage environment.

Conclusion

This compound is a symmetrical organosilicon compound whose structure is defined by two tetrahedral silicon centers bridged by an ethane backbone. Its chemistry is dominated by the high reactivity of its four polar Si-Cl bonds, making it a potent, albeit hazardous, chemical intermediate. While direct experimental structural data is limited, a robust understanding of its properties can be derived from its molecular symmetry, the principles of conformational analysis, and comparison with analogous compounds. Its utility lies in its potential as a cross-linking agent and a precursor for silicon-based materials, driven by the facile nucleophilic substitution of its chlorine atoms. Further research into its specific applications, particularly in polymer chemistry and materials science, would be beneficial.

References

- Butts, M. D., et al. (2014). Organophosphines. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.

-

NIST. (n.d.). Ethane, 1,2-dichloro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. (n.d.). Infrared Spectrum of 1,2-Dichloroethane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- Van der Hilst, C. H., et al. (1991). Hydrosilylation of 1-alkenes with dichlorosilane. Journal of Organometallic Chemistry, 409(1-2), 133-143.

- Hengge, E., & Hassler, K. (1987). Synthesis and Properties of 1,2-Dichlorodisilane and 1,1,2-Trichlorodisilane.

-

Quora. (2020). How to do a synthesis reaction from ethane to ethane-1,2-diol in organic chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Available at: [Link]

- Wang, A., et al. (2015). Raman spectral features of phyllosilicates. American Mineralogist, 100(1), 42-53.

- Jones, A. C., & Hitchman, M. L. (2009). Overview of Chemical Vapour Deposition.

- CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation. (2014).

-

SpectraBase. (n.d.). 1,2-Bis[(dimethylamino)dimethylsilyl]ethane. Wiley. Available at: [Link]

- Lehnert, C., et al. (2017). Comprehensive Raman study of epitaxial silicene-related phases on Ag(111). Beilstein Journal of Nanotechnology, 8, 1357-1365.

- Vojood, A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A, 7(3), 289-294.

-

Science Madness Discussion Board. (2021). 1,2 dichloroethane synthesis. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Available at: [Link]

-

PubChem. (n.d.). Ethane, 1,2-dibromo-1,2-dichloro-, meso. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Infrared Spectrum of 1,2-Dichloroethane (Gas Phase). In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

- McQuart, D. R., et al. (2024). Structural and Spectroscopic Characterization of Co(II) Bis(Benzenedichlorodithiolate)

- Di Muro, A., et al. (2012). Raman Spectroscopy of Silicate Glasses and Melts in Geological Systems. In EMU Notes in Mineralogy, Vol. 12.

-

Wikipedia. (n.d.). Chlorosilane. Available at: [Link]

- Devi, A., & Parala, H. (2018). Field-enhanced chemical vapor deposition: new perspectives for thin film growth. Journal of Materials Chemistry A, 6(35), 16739-16763.

-

Coleman, L. (2021). Silicon-Chlorine Bonded Molecules. Engineering LibreTexts. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 1,1,2-trichloroethane. Available at: [Link]

- Gordon Research Group. (n.d.). New liquid precursors for chemical vapor deposition. Harvard University.

-

NIST. (n.d.). 1,2-Ethanediol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available at: [Link]

Sources

- 1. Comprehensive Raman study of epitaxial silicene-related phases on Ag(111) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,2-Dichloroethane (107-06-2) 1H NMR [m.chemicalbook.com]

- 4. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lab.semi.ac.cn [lab.semi.ac.cn]

- 8. Field-enhanced chemical vapor deposition: new perspectives for thin film growth - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Reactivity of 1,2-Bis(dichloromethylsilyl)ethane with functional groups

An In-Depth Technical Guide to the Reactivity of 1,2-Bis(dichloromethylsilyl)ethane

Abstract

This compound [Cl₂MeSi-CH₂CH₂-SiMeCl₂] is a highly reactive organosilicon compound characterized by an ethylene bridge connecting two dichloromethylsilyl moieties. The presence of four hydrolyzable silicon-chlorine (Si-Cl) bonds makes it a potent precursor for the synthesis of various silicon-containing cyclic compounds and polymers. This guide provides a comprehensive overview of its reactivity with common nucleophilic functional groups, including hydroxyl, amino, and thiol groups. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols adapted from related chemistries, and discuss the causality behind key procedural choices. This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development who seek to leverage this bifunctional electrophile in their synthetic applications.

Introduction: The Chemistry of this compound

This compound is a bifunctional organosilane that serves as a powerful building block in inorganic and polymer chemistry. Its core structure consists of a stable ethylene backbone with a highly reactive dichloromethylsilyl group at each end. The key to its utility lies in the electrophilic nature of the silicon atoms and the facility with which the chlorine atoms can be displaced by nucleophiles.

The reactivity of the Si-Cl bond is significantly greater than that of a carbon-chlorine bond due to the larger size of the silicon atom and the polarity of the Si-Cl bond. Each substitution reaction liberates a molecule of hydrogen chloride (HCl), necessitating the use of an HCl scavenger, typically a tertiary amine like triethylamine (TEA) or pyridine, to drive the reaction to completion and prevent unwanted side reactions.

Due to the presence of two dichlorosilyl groups, this reagent is exceptionally sensitive to moisture and protic solvents.[1] Uncontrolled hydrolysis leads to the formation of silanols (Si-OH), which rapidly undergo self-condensation to produce highly cross-linked, intractable polysiloxane networks.[2] Therefore, all manipulations must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

General Reaction Mechanism: Nucleophilic Substitution at Silicon

The fundamental reaction pathway for this compound involves the sequential nucleophilic substitution at the silicon centers. A difunctional nucleophile, represented as H-X-R-X-H (where X can be O, NH, or S), reacts in a stepwise manner.

Causality of Experimental Design:

-

Stoichiometry: The reaction requires a 1:1 molar ratio of the silyl ethane to the difunctional nucleophile for cyclization. For the HCl scavenger (e.g., triethylamine), four molar equivalents are required to neutralize the four molecules of HCl produced.

-

Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential to prevent hydrolysis of the starting material and intermediates.

-

Temperature: The reactions are typically initiated at low temperatures (e.g., 0 °C) to control the initial exothermic release of HCl, and then allowed to warm to room temperature to ensure the reaction goes to completion.

Caption: General workflow for the cyclization reaction.

Reactivity with Hydroxyl Functional Groups (Diols)

The reaction with 1,2- or 1,3-diols provides a direct route to six- or seven-membered heterocyclic systems containing silicon and oxygen atoms (1,4-disila-2,5-dioxacyclohexanes or related structures). These reactions are analogous to the formation of esters from acid chlorides.[3]

The resulting cyclic siloxanes can be used as monomers for ring-opening polymerization or as components in materials requiring thermal stability.

Table 1: Representative Diol Reactants

| Diol Name | Structure | Expected Product |

| Ethane-1,2-diol | HO-CH₂-CH₂-OH | 2,5-dimethyl-2,5-dichloro-1,4-dioxa-2,5-disilacyclohexane |

| Propane-1,3-diol | HO-(CH₂)₃-OH | 2,6-dimethyl-2,6-dichloro-1,5-dioxa-2,6-disilacycloheptane |

| Catechol | 1,2-C₆H₄(OH)₂ | Dibenzo[d,g][3][4][5][6]dioxadisilocine derivative |

Experimental Protocol: Synthesis of a 1,4-Disila-2,5-dioxacyclohexane Derivative

This protocol is a representative procedure adapted from standard methods for reacting dichlorosilanes with alcohols and should be validated for specific substrates.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the selected diol (10 mmol) and anhydrous triethylamine (4.4 mL, 40 mmol).

-

Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) via cannula and cool the resulting solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (10 mmol) in 50 mL of anhydrous DCM and add it to the dropping funnel. Add the silane solution dropwise to the stirred diol solution over 30-60 minutes. A white precipitate of triethylamine hydrochloride will form immediately.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours under a nitrogen atmosphere.

-

Work-up: Filter the reaction mixture under nitrogen using a Schlenk filter to remove the triethylamine hydrochloride precipitate. Wash the precipitate with two 20 mL portions of anhydrous DCM.

-

Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Caption: Reaction with a generic diol.

Reactivity with Amino Functional Groups (Diamines)

This compound is an effective reagent for the protection of primary amines or for the synthesis of cyclic silylamines when reacted with diamines. The reaction with a primary amine, such as an amino acid ester, results in the formation of a stable 1,1,4,4-tetramethyl-1,4-disilacyclohexane derivative, effectively protecting the amine functionality.

When reacted with a 1,2- or 1,3-diamine, it yields the corresponding 1,4-disila-2,5-diazacyclohexane derivatives. These heterocyclic compounds are of interest in coordination chemistry and as precursors to nitrogen-containing polymers.

Table 2: Representative Diamine Reactants

| Diamine Name | Structure | Expected Product |

| Ethane-1,2-diamine | H₂N-CH₂-CH₂-NH₂ | 2,5-dimethyl-2,5-dichloro-1,4-diaza-2,5-disilacyclohexane |

| Propane-1,3-diamine | H₂N-(CH₂)₃-NH₂ | 2,6-dimethyl-2,6-dichloro-1,5-diaza-2,6-disilacycloheptane |

| o-Phenylenediamine | 1,2-C₆H₄(NH₂)₂ | Dibenzo[d,g][3][4][5][6]diazadisilocine derivative |

Experimental Protocol: Synthesis of a 1,4-Disila-2,5-diazacyclohexane Derivative

This self-validating protocol is adapted from the established procedure for the related monofunctional chlorosilane and is expected to proceed with higher reactivity.

-

Preparation: In a flame-dried, nitrogen-purged three-neck flask, dissolve the diamine (e.g., ethane-1,2-diamine, 10 mmol) and triethylamine (4.4 mL, 40 mmol) in 100 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C with constant stirring.

-

Reagent Addition: In a separate flask, dissolve this compound (10 mmol) in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled diamine solution over 30 minutes.

-

Reaction Monitoring: The formation of triethylamine hydrochloride precipitate serves as a visual indicator of reaction progress. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC or GC-MS by quenching a small aliquot with methanol and analyzing the derivatized products.

-

Quenching & Work-up: Pour the reaction mixture into an aqueous solution of sodium dihydrogen phosphate (50 mL) to quench any unreacted chlorosilane and neutralize excess base. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two 30 mL portions of DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product can be purified by vacuum distillation or column chromatography.

Caption: Reaction with a generic diamine.

Reactivity with Thiol Functional Groups (Dithiols)

Analogous to its reactions with diols and diamines, this compound is expected to react readily with dithiols to form cyclic silyl thioethers. The Si-S bond is a key structural motif in various materials and has distinct electronic properties compared to the Si-O or Si-N bond.

Experimental Protocol: Synthesis of a 1,4-Disila-2,5-dithiacyclohexane Derivative

This is a predictive protocol based on established organosilicon chemistry. It requires careful handling due to the noxious nature of many thiol compounds.

-

Preparation: Set up a flame-dried Schlenk flask with a magnetic stirrer under an argon atmosphere. Add ethane-1,2-dithiol (10 mmol) and 100 mL of anhydrous THF.

-

Deprotonation/Base: Add triethylamine (4.4 mL, 40 mmol) as an HCl scavenger and stir at room temperature for 10 minutes.

-

Cooling and Addition: Cool the mixture to 0 °C. Slowly add a solution of this compound (10 mmol) in 50 mL of anhydrous THF via a syringe pump over 1 hour.

-

Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Filter the suspension to remove the triethylamine hydrochloride salt. The solvent is then removed from the filtrate in vacuo to yield the crude product, which can be purified by vacuum distillation.

Summary and Outlook

This compound is a versatile yet highly reactive precursor for organosilicon chemistry. Its bifunctional nature allows for the straightforward synthesis of six-membered heterocyclic compounds through reactions with diols, diamines, and dithiols. The primary challenge in its use is its extreme sensitivity to moisture, which necessitates stringent anhydrous and inert atmosphere techniques.

The protocols provided herein, adapted from chemically similar systems, offer a robust starting point for researchers. The causality behind the experimental design—the need for an HCl scavenger, anhydrous conditions, and controlled temperature—is critical for successful synthesis. Future work may focus on the polymerization of the resulting cyclic monomers and the exploration of the material and biological properties of these novel silicon-containing scaffolds.

References

-

ACS Publications. (2005). [Bu4P]+Cl−-Catalyzed Reactions of Trichlorosilane and Dichloromethylsilane with Vinyltrichlorosilane: New Synthetic Method for 1,1,4,4-Tetrachloro-2,5-bis(trichlorosilyl)-1,4-disilacyclohexane Compounds. Organometallics. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 1,2-BIS(TRICHLOROSILYL)ETHANE, 95%. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzyldichlorosilane. Retrieved from [Link]

-

Reddit. (2019). Can someone please help me with these diol reaction equations?. r/chemhelp. Retrieved from [Link]

Sources

- 1. 1,2-BIS(TRICHLOROSILYL)ETHANE, 95% - Gelest, Inc. [gelest.com]

- 2. Dibenzyldichlorosilane | C14H14Cl2Si | CID 15724263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Dichlorosilyl Chemistry: A Technical Guide to Early Discoveries

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey into the world of silicon chemistry began with fundamental discoveries that laid the groundwork for the synthesis and understanding of dichlorosilyl compounds. This technical guide provides an in-depth exploration of the seminal studies that first brought these reactive and versatile molecules to light. We will delve into the pioneering work of Friedrich Wöhler, Heinrich Buff, Alfred Stock, and Carl Somieski, examining not just their discoveries, but the experimental ingenuity and analytical techniques that made them possible. This guide aims to provide a rich historical and technical context for researchers in organosilicon chemistry and related fields, highlighting the foundational principles that continue to influence modern synthetic and analytical practices.

The Dawn of Chlorosilanes: Wöhler and Buff's Foundational Experiments

The mid-19th century marked the initial foray into the synthesis of silicon-hydrogen-chlorine compounds. While Jöns Jacob Berzelius had prepared silicon tetrachloride (SiCl₄) in 1824, it was the collaborative work of Friedrich Wöhler and Heinrich Buff in 1857 that opened the door to the synthesis of hydridochlorosilanes. Their experiments, though rudimentary by modern standards, were groundbreaking in their approach to reacting elemental silicon with hydrogen chloride.

The Causality Behind the Experimental Design

Wöhler and Buff's primary objective was to investigate the reactivity of crystalline silicon, a material that Wöhler himself had been instrumental in isolating in a purer form. The choice of anhydrous hydrogen chloride as a reactant was a logical extension of existing knowledge of the reactivity of acids with metals. The key innovation was the application of heat, which they correctly surmised would be necessary to overcome the activation energy of the reaction between the relatively inert silicon and HCl.

Experimental Protocol: The Reaction of Crystalline Silicon with Hydrogen Chloride

The experimental setup, as described in their 1857 publication in Justus Liebigs Annalen der Chemie, was a testament to the resourcefulness of 19th-century chemists.

Step-by-Step Methodology:

-

Preparation of the Reaction Apparatus: A long glass tube was packed with crystalline silicon. This tube was designed to be heated externally.

-

Generation and Delivery of Anhydrous HCl: Anhydrous hydrogen chloride gas was generated, likely through the reaction of sodium chloride with concentrated sulfuric acid, and carefully dried before being passed through the reaction tube.

-

Heating the Reaction Zone: The section of the tube containing the silicon was intensely heated using glowing coals. Temperature control was imprecise and likely a significant source of variability in their results.

-

Product Collection: The volatile products exiting the reaction tube were passed through a U-tube cooled with a mixture of ice and salt to condense the liquid products. Any non-condensable gases were bubbled through water, which would have reacted with the chlorosilanes to produce solid silicon oxides and hydrochloric acid.

Observations and Inferences:

Wöhler and Buff observed the formation of a turbid liquid in the cold trap, suggesting a mixture of products. They noted that the reaction was highly dependent on temperature; at red heat, the primary product was silicon tetrachloride (SiCl₄). However, at lower, albeit uncontrolled, temperatures, a more volatile liquid with different properties was formed. This liquid was later identified as trichlorosilane (HSiCl₃). The formation of a solid white precipitate in the water trap was a clear indication of the hydrolytic instability of the chlorosilane products.

The Isolation and Characterization of Dichlorosilane: The Pioneering Work of Stock and Somieski

The early 20th century witnessed a significant leap forward in the study of silicon hydrides and their derivatives, largely due to the meticulous and innovative work of Alfred Stock and his collaborator Carl Somieski. Their research, published in 1919 in Berichte der deutschen chemischen Gesellschaft, detailed the first deliberate synthesis and isolation of dichlorosilane (H₂SiCl₂).

The Rationale for a New Synthetic Approach

Stock's primary interest was in the systematic investigation of silicon hydrides (silanes). He recognized that a controlled method for introducing chlorine atoms into the silane framework was necessary to create a family of reactive intermediates for further chemical exploration. The direct reaction of silicon with HCl, as performed by Wöhler and Buff, yielded a mixture that was difficult to separate and control. Stock and Somieski, therefore, opted for a more elegant approach: the catalyzed gas-phase reaction of monosilane (SiH₄) with hydrogen chloride.

Experimental Protocol: The Gas-Phase Synthesis of Dichlorosilane

Stock's expertise in handling highly reactive and volatile substances was crucial to the success of this synthesis. He developed and utilized a sophisticated high-vacuum manifold, which allowed for the manipulation of small quantities of gases with unprecedented precision and safety.

Step-by-Step Methodology:

-

Reactant Preparation and Measurement: Known volumes of monosilane (SiH₄) and hydrogen chloride (HCl) gas were measured out using the high-vacuum line.

-

Catalyst Introduction: A small amount of aluminum chloride (AlCl₃) was used as a catalyst.

-

Reaction Conditions: The gaseous reactants were introduced into a sealed glass bulb containing the catalyst and heated to 100 °C for an extended period, in one documented experiment, for 10 days.

-

Product Separation: The resulting mixture of gases, which included unreacted starting materials, hydrogen, monochlorosilane (H₃SiCl), and dichlorosilane (H₂SiCl₂), was separated by fractional condensation and distillation under high vacuum. This was a laborious process that relied on the slight differences in the boiling points of the components.

Early Characterization Techniques for Dichlorosilyl Compounds

The characterization of newly synthesized compounds in the late 19th and early 20th centuries was a challenging endeavor, relying on a combination of physical property measurements and chemical analysis.

Determination of Physical Properties

The physical state, color, and odor of the isolated compounds were the first characteristics to be noted. For volatile liquids like the chlorosilanes, the boiling point and melting point were crucial identifiers. These were determined using techniques that, while simple in principle, required great care in execution, especially for such reactive substances.

| Property | Dichlorosilane (H₂SiCl₂) | Trichlorosilane (HSiCl₃) |

| Boiling Point | 8 °C | 31.8 °C |

| Melting Point | -122 °C | -126.6 °C |

| Appearance | Colorless gas | Colorless liquid |

Elemental Analysis: Combustion Analysis of Silicon Compounds

To determine the empirical formula of their newly synthesized compounds, chemists of this era relied on combustion analysis. This technique, however, had to be adapted for volatile and silicon-containing substances. The primary challenge was to ensure complete combustion to silicon dioxide (SiO₂) without the formation of silicon carbide (SiC), which would lead to inaccurate results.

Conceptual Workflow for Combustion Analysis of a Chlorosilane:

A weighed sample of the chlorosilane would be carefully introduced into a combustion tube, often in a sealed ampoule that could be broken once the apparatus was sealed. The sample was then vaporized and passed over a heated oxidizing agent, such as copper(II) oxide, in a stream of oxygen. The combustion products, carbon dioxide and water, were absorbed in separate pre-weighed tubes containing potassium hydroxide and calcium chloride, respectively. The silicon was converted to solid silicon dioxide, which remained in the combustion tube and was weighed at the end of the experiment. The chlorine content could be determined by passing the combustion gases through a solution of silver nitrate and weighing the precipitated silver chloride.

Figure 1: Conceptual workflow of combustion analysis for chlorosilanes.

Molecular Weight Determination: The Victor Meyer Method

The Victor Meyer method was a common technique for determining the molecular weight of a volatile substance. A known mass of the substance was vaporized in a heated apparatus, and the volume of the displaced air was measured at a known temperature and pressure. By applying the ideal gas law, the molar mass of the substance could be calculated. For reactive compounds like chlorosilanes, the apparatus had to be scrupulously dry to prevent hydrolysis.

Logical Relationship in the Victor Meyer Method:

Figure 2: Logical steps in determining molar mass via the Victor Meyer method.

The Hydrolysis of Dichlorosilane: Early Insights into Reactivity

Stock and Somieski also conducted some of the first systematic studies on the reactivity of dichlorosilane, in particular, its hydrolysis. They observed that dichlorosilane reacts vigorously with water to produce hydrogen chloride and a mixture of volatile and non-volatile polysiloxanes.

Experimental Protocol: Hydrolysis of Dichlorosilane

In one set of experiments, a solution of dichlorosilane in benzene was brought into brief contact with a large excess of water. This resulted in the formation of polymeric materials with the general formula [H₂SiO]n. This early work on the hydrolysis of a dichlorosilyl compound provided the first glimpses into the formation of polysiloxanes, the foundational polymers of the silicone industry.

The Dawn of Organodichlorosilanes: The Contributions of Friedel and Crafts

While Wöhler, Buff, Stock, and Somieski focused on the inorganic dichlorosilyl compounds, Charles Friedel and James Crafts were laying the groundwork for organosilicon chemistry. In the 1860s, they developed methods for synthesizing organochlorosilanes by reacting silicon tetrachloride with organozinc and organomercury compounds. Although their work did not specifically target organodichlorosilanes initially, their development of synthetic routes to create silicon-carbon bonds was a pivotal moment in the history of silicon chemistry and paved the way for the later synthesis of a vast array of organodichlorosilyl compounds.

Conclusion

The early studies and discoveries of dichlorosilyl compounds were characterized by remarkable experimental skill and deductive reasoning. The work of Wöhler, Buff, Stock, and Somieski, in particular, provided the first reliable methods for the synthesis and isolation of these fundamental building blocks of silicon chemistry. Their investigations into the properties and reactivity of dichlorosilane and its precursors laid the foundation for the development of a wide range of silicon-containing materials, from silicones to semiconductors. Understanding the historical context and the experimental challenges faced by these pioneers offers valuable insights into the fundamental principles of silicon chemistry and serves as an inspiration for continued innovation in the field.

References

-

Wöhler, F., & Buff, H. (1857). Ueber eine neue Verbindung des Siliciums mit Wasserstoff und ein darauf gegründetes neues Silicium-Suboxyd. Justus Liebigs Annalen der Chemie, 103(2), 218-229. [Link]

-

Stock, A., & Somieski, C. (1919). Siliciumwasserstoffe. VI. Chlorierung und Methylierung des Monosilans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(4), 695-724. [Link]

-

E. G. Rochow. (1951). An Introduction to the Chemistry of the Silicones. John Wiley & Sons, Inc. [Link]

-

Friedel, C., & Crafts, J. M. (1863). Sur de nouvelles combinaisons organiques du silicium et sur le poids atomique de cet élément. Comptes Rendus, 56, 592-597. [Link]

-

Jensen, W. B. (2006). The Origin of the Liebig Condenser. Journal of Chemical Education, 83(1), 23. [Link]

CAS number and physical properties of 1,2-Bis(dichloromethylsilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(dichloromethylsilyl)ethane (CAS Number: 3353-69-3) is a bifunctional organosilane of significant interest in the fields of materials science and polymer chemistry. Its unique structure, featuring two dichloromethylsilyl groups linked by an ethylene bridge, provides a versatile platform for the synthesis of advanced materials with tailored properties. This guide offers a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and potential applications, providing researchers and professionals with the foundational knowledge to effectively utilize this compound in their work.

Physicochemical Properties

This compound is a solid at room temperature with a low melting point. The silicon-chlorine bonds are highly susceptible to hydrolysis, making the compound moisture-sensitive and requiring handling under inert atmospheric conditions.

| Property | Value | Reference(s) |

| CAS Number | 3353-69-3 | [1][2] |

| Molecular Formula | C₄H₁₀Cl₄Si₂ | [2] |

| Molecular Weight | 256.11 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 208-210 °C | [2] |

| Density | 1.21 g/cm³ | [1] |

Synthesis of this compound

A plausible synthetic route would involve the platinum-catalyzed hydrosilylation of ethylene gas with dichloromethylsilane. This reaction would proceed in a stepwise manner, with the initial addition of one molecule of dichloromethylsilane to ethylene, followed by a second hydrosilylation at the other end of the ethylene molecule.

Conceptual Synthesis Workflow:

Caption: Conceptual synthesis of this compound via hydrosilylation.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the four silicon-chlorine bonds. These bonds are highly polarized, rendering the silicon atoms electrophilic and susceptible to nucleophilic attack.

Hydrolysis:

In the presence of water or other protic solvents, this compound will readily hydrolyze. This reaction proceeds via nucleophilic substitution at the silicon centers, with the chlorine atoms being replaced by hydroxyl groups. The resulting silanol intermediates are unstable and will rapidly condense to form polysiloxane networks. The bifunctional nature of the molecule allows for the formation of cross-linked polymeric materials.

Reaction with Nucleophiles:

This compound will react with a variety of nucleophiles, such as alcohols, amines, and Grignard reagents. These reactions provide a convenient method for the introduction of the ethane-bridged bis(silyl) moiety into other molecules, enabling the synthesis of a wide range of functionalized organosilicon compounds. For example, reaction with a primary amine in the presence of a base would lead to the formation of a bis(silylamine).

Potential Applications in Materials Science and Polymer Chemistry

The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials.

Cross-linking Agent:

Due to its ability to form stable bonds with a variety of substrates, it can be employed as a cross-linking agent to improve the mechanical and thermal properties of polymers. The ethane bridge provides a short, flexible linkage between polymer chains.

Precursor for Silicon-based Polymers:

This compound can serve as a monomer for the synthesis of silicon-containing polymers. The hydrolysis and condensation of this compound can lead to the formation of polysiloxanes with a regular, cross-linked structure.

Surface Modification:

The reactive Si-Cl bonds can be used to functionalize the surfaces of materials such as glass, silica, and metal oxides. This surface modification can be used to alter the hydrophobicity, adhesion, and other surface properties of the material.

Experimental Protocol: Handling and Safety Precautions

Given the reactivity of this compound, particularly its moisture sensitivity and corrosive nature, strict adherence to safety protocols is essential.

Materials and Equipment:

-

This compound

-

Anhydrous solvents (e.g., toluene, hexane)

-

Inert atmosphere glovebox or Schlenk line

-

Dry glassware

-

Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat.

Step-by-Step Handling Procedure:

-

Inert Atmosphere: All manipulations of this compound should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

-

Solvent Handling: Use anhydrous solvents from a solvent purification system or freshly opened bottles.

-

Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

-

Quenching and Disposal: Any residual this compound should be quenched carefully by slow addition to a stirred solution of a suitable alcohol (e.g., isopropanol) in an inert solvent. The resulting solution should be disposed of as hazardous waste in accordance with local regulations.

Safety Workflow:

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

This compound is a highly reactive and versatile organosilane with significant potential in the development of new materials. A thorough understanding of its physicochemical properties, synthesis, and reactivity is crucial for its effective and safe utilization. This guide provides a foundational overview to support researchers and professionals in exploring the applications of this interesting and reactive molecule.

References

[1] ChemicalBook. 3353-69-3(this compound). Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5772494.htm

[2] Alfa Chemistry. CAS 3353-69-3 1,2-Bis(Methyldichlorosilyl)Ethane. Available at: https://www.alfa-chemistry.com/cas_3353-69-3.htm

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 1,2-Bis(dichloromethylsilyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data are fundamental to understanding and modeling the behavior of chemical compounds in various processes, from synthesis to application. This is particularly true for organosilicon compounds, which are pivotal in materials science, organic synthesis, and pharmaceutical development. This technical guide addresses the thermochemical properties of 1,2-Bis(dichloromethylsilyl)ethane, a molecule of interest for its potential as a precursor in polymer and materials chemistry. Due to a scarcity of published experimental data for this specific compound, this guide provides a comprehensive framework for its thermochemical characterization. We will delve into the established experimental and computational methodologies for determining key parameters such as enthalpy of formation, entropy, and heat capacity. By leveraging data from structurally related compounds and outlining state-of-the-art techniques, this document serves as a roadmap for researchers seeking to establish a definitive thermochemical profile for this compound.

Introduction: The Significance of Thermochemical Data for Organosilicon Compounds

Organosilicon compounds, characterized by their carbon-silicon bonds, exhibit a unique combination of properties derived from both organic and inorganic chemistry.[1] This duality makes them invaluable in a wide array of applications, including as building blocks for advanced polymers, coatings, and adhesives.[2] The compound this compound, with its reactive dichloromethylsilyl groups, is a promising precursor for the synthesis of silicon-containing materials.

A thorough understanding of a compound's thermochemical properties is critical for:

-

Reaction Engineering and Safety: Predicting the heat of reaction (enthalpy change) is essential for designing safe and efficient chemical processes, preventing thermal runaways, and optimizing energy consumption.

-

Materials Science: The stability and performance of materials are intrinsically linked to their thermodynamic properties. For instance, the enthalpy of formation provides insight into the energetic stability of a molecule.

-

Computational Modeling: Accurate thermochemical data are necessary for validating and parameterizing computational models, which are increasingly used to predict the behavior of molecules and materials, thereby accelerating research and development.[3][4]

Given the current absence of specific thermochemical data for this compound in the scientific literature, this guide will provide researchers with the necessary theoretical and practical framework to determine these vital parameters.

Compound Profile: this compound

It is crucial to distinguish this compound from its close analogue, 1,2-Bis(chlorodimethylsilyl)ethane. While both share a disilahexane backbone, the former has two chlorine atoms on each silicon atom, whereas the latter has one chlorine and two methyl groups.

Table 1: Physicochemical Properties of the Structurally Similar 1,2-Bis(chlorodimethylsilyl)ethane

| Property | Value | Source |

| CAS Number | 13528-93-3 | [5][6] |

| Molecular Formula | C6H16Cl2Si2 | [2] |

| Molecular Weight | 215.27 g/mol | [6] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | |

| Melting Point | 35-38 °C | [5][6] |

| Boiling Point | 198 °C at 734 mmHg | [5][6] |

| Sensitivity | Moisture sensitive; reacts with water | [5] |

These data for the dimethyl analogue provide a useful reference point for handling and studying the dichloromethyl derivative, which is expected to exhibit similar physical properties and moisture sensitivity.

Experimental Determination of Thermochemical Properties

For novel compounds like this compound, experimental determination remains the gold standard for obtaining accurate thermochemical data.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a device called a bomb calorimeter.